(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one
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Description
(2E,3E)-1-(3,4-dichlorophenyl)-3-(methoxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propan-1-one is a useful research compound. Its molecular formula is C17H15Cl2N3O3 and its molecular weight is 380.23. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Characterization
Studies on related compounds have focused on the synthesis of novel molecular structures that exhibit unique physical, chemical, or biological properties. For example, the synthesis of new diimine Schiff base ligands and their metal complexes has been explored for applications ranging from antimicrobial agents to corrosion inhibitors (Refat et al., 2021). These studies involve detailed characterizations using techniques such as NMR, UV-Vis, and FTIR spectroscopy, providing valuable insights into the structural and electronic properties of the synthesized compounds.
Antimicrobial Applications
The antimicrobial potential of synthesized compounds, including their efficacy against bacteria and fungi, has been a significant area of research. For instance, the synthesis of formazans from Mannich bases and their subsequent testing as antimicrobial agents against pathogenic bacterial strains like Escherichia coli and Salmonella typhi reveal moderate activity, highlighting the potential of similar compounds in developing new antimicrobial drugs (Sah et al., 2014).
Corrosion Inhibition
Compounds related to the one have been tested as corrosion inhibitors for metals in acidic environments. Experimental and computational studies have demonstrated the effectiveness of quinoxaline-based propanones in reducing the corrosion rate of mild steel in hydrochloric acid, with insights into the adsorption mechanism and the protective film formation on metal surfaces (Olasunkanmi & Ebenso, 2019).
Analytical and Spectroscopic Studies
Synthetic compounds similar to the one in focus have been characterized to understand their structural and electronic properties thoroughly. X-ray crystallography, alongside spectroscopic methods, has been employed to determine the molecular structures of synthesized compounds, offering insights into their potential applications in various fields, including pharmaceuticals and materials science (Salian et al., 2018).
Properties
IUPAC Name |
(2E,3E)-1-(3,4-dichlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-24-13-6-4-12(5-7-13)21-22-16(10-20-25-2)17(23)11-3-8-14(18)15(19)9-11/h3-10,21H,1-2H3/b20-10+,22-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLICZECLYYAVKV-AKNNAVSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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